2-Hydroxy-6-nitrobenzoic acid

Descripción

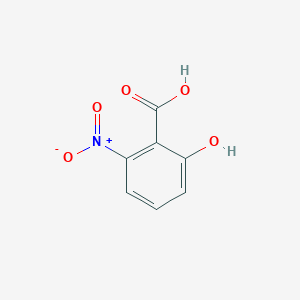

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICHZWUWPVMQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565828 | |

| Record name | 2-Hydroxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-99-0 | |

| Record name | 2-Hydroxy-6-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-Hydroxy-6-nitrobenzoic acid, a combination of ¹H, ¹³C, and ¹⁵N NMR studies offers a complete picture of its molecular framework.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and spatial relationships of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

The aromatic region would typically display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field, while the proton ortho to the hydroxyl group would be more shielded.

The protons of the carboxylic acid and the phenolic hydroxyl group are acidic and their chemical shifts can be highly variable, depending on the solvent, concentration, and temperature, due to hydrogen bonding. These signals are often broad and may be exchanged with deuterium (B1214612) when a deuterated solvent like D₂O is added.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | Multiplet |

| Carboxylic acid OH | 10.0 - 13.0 | Singlet (broad) |

Note: These are predicted values and may vary based on experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbonyl carbon of the carboxylic acid will appear at the most downfield position (typically 165-185 ppm) due to the strong deshielding effect of the two oxygen atoms. The aromatic carbons will resonate in the range of 110-160 ppm. The carbon atom attached to the nitro group (C6) and the carbon atom attached to the hydroxyl group (C2) will have their chemical shifts significantly affected by these substituents. The remaining aromatic carbons will show shifts based on their position relative to the functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic acid) | 165 - 175 |

| C-OH | 155 - 165 |

| C-NO₂ | 145 - 155 |

| Aromatic CH | 115 - 140 |

Note: These are predicted values and may vary based on experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for studying the electronic environment of nitrogen atoms. For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the nitrogen atom of the nitro group.

The chemical shift of the nitro group in aromatic compounds typically falls within a range of -15 to +15 ppm relative to nitromethane. The precise chemical shift is sensitive to the electronic effects of the other substituents on the aromatic ring. The presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group will influence the electronic density at the nitro group, and thus its ¹⁵N chemical shift.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, C=O, N-O, and aromatic C-H and C=C bonds.

A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. The phenolic O-H stretch typically appears as a sharper band around 3500-3200 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band in the region of 1720-1680 cm⁻¹.

The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bond, typically appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The aromatic nature of the compound is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Phenolic O-H | Stretch | 3500 - 3200 | Sharp, Medium |

| Carboxylic Acid C=O | Stretch | 1720 - 1680 | Strong, Sharp |

| Nitro N-O | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro N-O | Symmetric Stretch | 1350 - 1300 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium |

Mass Spectrometry for Metabolite Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure by analyzing its fragmentation patterns. In metabolic studies, mass spectrometry is crucial for identifying the products of biotransformation.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of its elemental formula. The fragmentation pattern can provide structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of H₂O, CO, and CO₂. For nitroaromatic compounds, the loss of NO and NO₂ is also frequently observed.

In the context of metabolite identification, mass spectrometry can be used to detect and identify potential biotransformation products of this compound. Potential metabolic pathways could include reduction of the nitro group to an amino group, hydroxylation of the aromatic ring, or conjugation with endogenous molecules like glucuronic acid or sulfate (B86663). These modifications would result in predictable mass shifts from the parent compound, which can be detected by mass spectrometry. For example, the reduction of the nitro group to an amine would result in a decrease in mass of 30 amu (NO₂ to NH₂).

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on its bond lengths, bond angles, and crystal packing.

Based on the structures of related benzoic acid derivatives, it is highly probable that this compound crystallizes in a centrosymmetric space group, forming hydrogen-bonded dimers in the solid state. The carboxylic acid groups of two molecules would interact via strong O-H···O hydrogen bonds, creating a characteristic eight-membered ring motif.

Table 4: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

Note: These are predictions based on the crystal structures of similar compounds. Experimental determination is required for accurate data.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Hydroxy-6-nitrobenzoic acid. These methods, rooted in quantum mechanics, allow for the precise calculation of electronic distribution, molecular energies, and other key parameters that govern the molecule's chemical nature.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of benzoic acid, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. finechem-mirea.rufinechem-mirea.ru These calculations have been applied to similar molecules, such as 2-hydroxy-6-nitrotoluene, to determine its geometrical structure. nih.gov

Furthermore, DFT can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various vibrational modes of the chemical bonds within the molecule, such as stretching, bending, and wagging. The calculated vibrational spectra, often presented as infrared (IR) and Raman spectra, can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. nih.gov

The electronic properties of this compound can be further elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. scispace.com A smaller gap generally suggests higher reactivity. scispace.comresearchgate.net Theoretical studies on related aromatic carboxylic acids have determined HOMO and LUMO energies to understand their electronic transitions and reactivity. scispace.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visualizes the charge distribution on the surface of a molecule. The MEP map uses a color scale to indicate regions of positive and negative electrostatic potential. Red, electron-rich areas signify regions that are susceptible to electrophilic attack, while blue, electron-poor areas indicate sites prone to nucleophilic attack. This provides a visual representation of the molecule's reactivity and its potential interaction sites with other molecules. nih.gov

Below is an interactive data table summarizing theoretical data for related benzoic acid derivatives, which can provide context for the expected properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzoic acid | -10.1358 | -0.5335 | 9.6023 |

| 2-hydroxybenzoic acid | -9.5180 | -0.5114 | 9.0066 |

| 2-nitrobenzoic acid | -10.8299 | -1.5403 | 9.2896 |

Data derived from theoretical studies on aromatic carboxylic acids. scispace.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations often focus on a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational landscape of this compound.

These simulations can reveal the different stable and metastable conformations the molecule can adopt, the energy barriers between them, and the influence of solvent on its conformational preferences. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as in biological systems or in solution.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be employed to investigate the mechanisms of chemical reactions involving this compound. Reaction pathway modeling allows researchers to map out the energetic landscape of a reaction, from reactants to products. This involves identifying intermediate structures and, most importantly, the transition state.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. This type of analysis is invaluable for understanding reaction mechanisms, predicting reaction outcomes, and designing more efficient synthetic routes.

Biological Activity Research and Mechanistic Insights

Investigation of Antimicrobial Activity and Structure-Activity Relationships

The antimicrobial properties of 2-Hydroxy-6-nitrobenzoic acid and its derivatives are a significant area of research. The presence and position of the nitro (-NO2) and hydroxyl (-OH) groups on the benzoic acid scaffold are crucial in determining its efficacy against various microorganisms.

Nitroaromatic compounds have long been investigated for their antibacterial properties. encyclopedia.pub The mechanism often involves the reduction of the nitro group within the bacterial cell to produce toxic intermediates that can damage cellular components, including DNA. encyclopedia.pub

Studies on benzoic acid derivatives indicate that their antibacterial action is influenced by the substituents on the aromatic ring. While specific data on the antibacterial spectrum of this compound is limited, research on related compounds provides valuable insights. For instance, phenolic acids, which share the hydroxylated benzene (B151609) ring structure, exhibit potent activity against a range of pathogens, including multidrug-resistant bacteria. mdpi.com The structure-activity relationship (SAR) for nitrobenzoic acids suggests that the position of the nitro group is a key determinant of activity. nih.gov Generally, increasing the number of hydroxyl and methoxy (B1213986) groups on phenolic acids can sometimes lead to a slight decrease in antibacterial efficacy. mdpi.com

Table 1: Factors Influencing Antibacterial Activity of Benzoic Acid Derivatives

| Feature | Influence on Antibacterial Activity |

|---|---|

| Nitro Group | Can be reduced to form toxic intermediates, leading to cell death. encyclopedia.pub |

| Hydroxyl Group | Generally beneficial for activity against certain bacteria. nih.gov |

| Substituent Position | The relative positions of functional groups significantly impact efficacy. nih.gov |

| Lipophilicity | Affects the compound's ability to penetrate bacterial cell membranes. |

Benzoic acid and its derivatives are known to possess antifungal properties, primarily by disrupting the cellular pH of fungal cells. patsnap.com The un-dissociated form of the acid penetrates the fungal cell membrane and then dissociates in the cytoplasm, leading to an inhibitory drop in intracellular pH. patsnap.com

Research on substituted nitrobenzenes and salicylic (B10762653) acid derivatives has shown fungitoxic effects against various fungi. cabidigitallibrary.orgnih.gov For example, studies on azo derivatives of salicylic acid revealed that nitro-substituted compounds were among the most active against a panel of pathogenic fungi. cabidigitallibrary.org Similarly, other benzoic acid derivatives have demonstrated dose-dependent fungistatic activity against plant pathogens like Alternaria solani. nih.gov The antifungal spectrum is often broad, encompassing both yeasts and filamentous fungi. nih.gov

Structure-activity relationship studies indicate that the presence of a phenolic hydroxyl group is often considered necessary for the antimicrobial activity of compounds like salicylanilides, which are structurally related to salicylic acid. nih.gov

Enzymatic Inhibition Studies and Mechanism of Action

The biological activity of this compound is also linked to its ability to inhibit specific enzymes. The general mechanism for many benzoic acid derivatives involves interference with essential metabolic pathways within microorganisms. patsnap.com This can occur through the inhibition of key enzymes, disrupting cellular processes and leading to cell death. patsnap.com

While direct studies on this compound are not widely available, research on related nitroaromatic compounds provides context. For instance, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is a well-known reagent used to assay enzymes with thiol groups. nih.gov This indicates that nitrobenzoic acid structures can interact with enzyme active sites, particularly those containing reactive residues like cysteine. The inhibition of enzymes such as phospholipase A2, which is involved in inflammatory pathways, has also been reported for salicylic acid derivatives. japsonline.com

Exploration of Anti-inflammatory Research Potential

Salicylic acid, the parent compound of this compound, is a well-known anti-inflammatory agent. This has prompted research into the anti-inflammatory potential of its derivatives. The mechanism of action for many salicylic acid analogs involves the inhibition of pathways related to inflammation, such as the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov Inhibition of this pathway can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and various interleukins. nih.govmdpi.com

Studies on other salicylic acid derivatives have demonstrated their ability to reduce the production of inflammatory mediators. nih.gov For example, 6-n-tridecylsalicylic acid has shown anti-inflammatory activity in animal models. nih.gov Furthermore, nitro-fatty acids are recognized for their strong anti-inflammatory effects. nih.gov Given these precedents, this compound is a candidate for investigation into its potential anti-inflammatory properties, likely mediated through the modulation of inflammatory cytokines and enzymes like cyclooxygenases (COX). nih.gov

Interference with Biological Processes: Photosynthetic Electron Transport Inhibition

A significant area of research for compounds with nitro and hydroxyl substitutions on an aromatic ring is their potential to act as herbicides by inhibiting photosynthesis. mdpi.com The process of photosynthetic electron transport (PET), particularly within Photosystem II (PSII), is a common target for such inhibitors. mdpi.comnih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of 3-Nitro-2,4,6-trihydroxybenzamide derivatives have shown that the presence of both hydroxy and nitro groups is a key molecular property for determining the efficiency of photosynthetic inhibition. nih.gov These compounds are thought to bind to the QB-binding site on the D1 protein of the PSII complex, thereby blocking the electron flow from QA to QB. mdpi.comredalyc.org This blockage disrupts the entire photosynthetic process, leading to the death of the plant. mdpi.com Given its structural features—a hydroxyl and a nitro group on a benzoic acid core—this compound is a plausible candidate for possessing PET inhibitory activity.

Metabolic Pathways in Biological Systems

The metabolic fate of nitroaromatic compounds like this compound in biological systems, particularly in microorganisms, is crucial for understanding their environmental impact and potential for bioremediation. Bacteria have evolved diverse pathways to degrade nitrobenzoic acids.

These pathways can be broadly categorized as either reductive or oxidative.

Reductive Pathways : In many cases, the initial step is the reduction of the nitro group (-NO2) to an amino group (-NH2). For example, p-nitrobenzoic acid can be reduced to p-aminobenzoic acid, which is then further metabolized. cdnsciencepub.comcdnsciencepub.com This pathway often leads to the release of ammonia. cdnsciencepub.com

Oxidative Pathways : Alternatively, some bacteria can initiate degradation through an oxidative mechanism, where the nitro group is removed as nitrite (B80452) (NO2-). For instance, a novel pathway for the degradation of 2-nitrobenzoate (B253500) by an Arthrobacter species involves an initial monooxygenase attack that forms salicylate (B1505791) and releases nitrite. nih.gov The resulting salicylate is then converted to catechol, which enters central metabolic pathways. nih.gov

The specific pathway utilized depends on the microorganism and the specific isomer of the nitrobenzoic acid. nih.govasm.org For this compound, degradation would likely proceed via one of these established routes for substituted nitro- and hydroxybenzoic acids, ultimately breaking down the aromatic ring into simpler molecules that can be used by the cell. koreascience.kr

Environmental Fate, Degradation Pathways, and Remediation Research

Bioremediation Strategies for Nitroaromatic Compounds

Bioremediation of nitroaromatic compounds is a subject of significant research interest, though specific strategies for 2-Hydroxy-6-nitrobenzoic acid have not been detailed. Studies on structurally similar compounds provide insights into potential microbial degradation processes. The presence of both an electron-withdrawing nitro group and an electron-donating hydroxyl group on the aromatic ring makes predicting the exact metabolic pathway complex. Nitroaromatic compounds are generally known to be recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. researchgate.net

Microbial Degradation Pathways and Key Enzymes

There are no published studies specifically identifying the microbial degradation pathways or key enzymes involved in the catabolism of this compound. However, research on related molecules offers potential models.

For instance, the degradation of 2-nitrobenzoate (B253500) (which lacks the hydroxyl group) by Arthrobacter sp. SPG has been shown to proceed via an oxidative pathway. nih.gov This process is initiated by a 2-nitrobenzoate-2-monooxygenase, which converts 2-nitrobenzoate into salicylate (B1505791) (2-hydroxybenzoic acid) with the release of a nitrite (B80452) ion. nih.gov The resulting salicylate is then hydroxylated by salicylate hydroxylase to form catechol, which subsequently undergoes ring cleavage by catechol-1,2-dioxygenase. nih.gov

Conversely, the microbial degradation of 2-hydroxybenzoic acid (salicylic acid) is well-documented. koreascience.krresearchgate.net It is typically initiated by salicylate hydroxylase, which converts it to catechol. koreascience.kr Another pathway involves hydroxylation at the C5 position to yield gentisic acid. koreascience.kr The specific pathway utilized by microorganisms for a molecule containing both of these initial functional groups, like this compound, remains uninvestigated.

Metabolite Identification in Biodegradation Processes

Specific metabolites from the biodegradation of this compound have not been identified in the scientific literature. Based on the degradation pathways of analogous compounds, hypothetical metabolites could be proposed, but they have not been experimentally verified. For example, if degradation were to follow the pathway of 2-nitrobenzoate, key metabolites would include salicylate and catechol. nih.gov If the pathway for salicylic (B10762653) acid were followed, catechol or gentisic acid would be the primary aromatic intermediates. koreascience.kr

| Precursor Compound | Key Metabolites | Microorganism Example |

| 2-Nitrobenzoate | Salicylate, Catechol | Arthrobacter sp. SPG |

| 2-Hydroxybenzoic acid | Catechol, Gentisic acid | Pseudomonas spp., Rhodococcus spp. |

Abiotic Degradation Mechanisms in Aquatic and Soil Environments

Information regarding the abiotic degradation of this compound in environmental matrices is not available. General principles of environmental chemistry suggest that processes like hydrolysis and oxidation by radicals could contribute to its transformation, but specific rates and products are unknown.

Hydrolysis in Environmental Contexts

No studies detailing the hydrolysis of this compound under typical environmental pH and temperature conditions have been found. A patent describing the synthesis of an isomer, 6-nitro-3-hydroxybenzoic acid, mentions a hydrolysis step, but this occurs under high-pressure and high-temperature industrial conditions (130-180°C) with a catalyst and is not representative of environmental degradation. google.com

Oxidative Transformation by Environmental Radicals

The transformation of this compound by environmental radicals, such as hydroxyl radicals (•OH), has not been specifically studied. Research on the advanced oxidation of 2-hydroxybenzoic acid (salicylic acid) shows that it is readily degraded by hydroxyl radicals generated through processes like the Fenton reaction or UV/H₂O₂ treatment. scielo.brresearchgate.netscielo.br The primary transformation products are 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, resulting from the electrophilic addition of •OH to the aromatic ring. scielo.bropenmedicinalchemistryjournal.com The presence and position of the nitro group on this compound would significantly influence the sites of radical attack and the subsequent reaction pathways, but this has not been experimentally determined.

Environmental Persistence and Transport Mechanisms

There is no specific data on the environmental persistence or transport of this compound. General characteristics of related compounds suggest potentially conflicting behaviors. The nitro group generally contributes to the recalcitrance and environmental persistence of aromatic compounds. researchgate.net Conversely, a safety data sheet for the isomer 2-hydroxy-5-nitrobenzoic acid suggests that persistence is unlikely due to its water solubility, which would also make it mobile in the environment. fishersci.com Without specific experimental data for this compound, its half-life in soil and water, as well as its potential for transport, remain unknown.

Formation of Nitrophenolic Byproducts in Environmental Systems

The environmental fate of nitroaromatic compounds is complex, and their transformation can lead to the formation of various byproducts. In environmental systems, particularly during water and wastewater treatment, the conditions can be conducive to the formation of nitrophenolic compounds. Advanced Oxidation Processes (AOPs), which are designed to degrade organic pollutants, can inadvertently lead to the creation of these nitrated byproducts, especially in water sources containing nitrate (B79036) (NO₃⁻) or nitrite (NO₂⁻).

Research into sulfate (B86663) radical (SO₄•⁻) based AOPs has shown that these processes can facilitate the nitration of natural organic matter (NOM) and other phenolic compounds present in the water. researchgate.net The presence of nitrite, which is common in subsurface environments, can be activated by sulfate radicals, leading to the generation of nitrophenolic byproducts. researchgate.net

Detailed Research Findings

Studies have demonstrated that during processes like UV-activated peroxydisulfate (B1198043) (UV/PDS) oxidation, the presence of nitrate is a key factor in the formation of toxic nitrophenolic byproducts. acs.org The primary nitrating agent is often the nitrogen dioxide radical (NO₂•). This radical can be generated through two primary pathways: the photolysis of nitrate (NO₃⁻) or the rapid oxidation of nitrite (NO₂⁻) by sulfate radicals (SO₄•⁻). researchgate.netacs.org

The mechanism for the formation of these byproducts involves the reaction of sulfate radicals with phenolic substrates. SO₄•⁻ reacts with phenolic moieties via a single-electron transfer, which creates phenoxyl radicals. These phenoxyl radicals then couple with the nitrogen dioxide radical (NO₂•) to form the nitrophenolic compounds. acs.org This process effectively incorporates inorganic nitrite into natural organic matter, forming organic nitrogen compounds. researchgate.net

Several nitrophenolic byproducts have been identified in laboratory studies simulating these environmental and treatment conditions. High-resolution mass spectrometry combined with 15N labeling techniques has been instrumental in identifying these compounds and confirming their formation pathways. researchgate.netacs.org

The table below summarizes key nitrophenolic byproducts that have been identified as forming during sulfate radical-based oxidation processes in the presence of nitrate or nitrite.

| Nitrophenolic Byproduct Formed | Precursor Type / Present Compounds | Environmental System / Treatment Process | Key Nitrating Agent |

| 4-nitrophenol | Natural Organic Matter (NOM), Phenol | UV/Peroxydisulfate (UV/PDS) Oxidation | Nitrogen Dioxide Radical (NO₂•) |

| 2,4-dinitrophenol | Natural Organic Matter (NOM), Phenol | UV/Peroxydisulfate (UV/PDS) Oxidation | Nitrogen Dioxide Radical (NO₂•) |

| 2-hydroxy-5-nitrobenzoic acid | Natural Organic Matter (NOM) | Sulfate Radical (SO₄•⁻) Based Oxidation | Nitrogen Dioxide Radical (NO₂•) |

| 4-hydroxy-3-nitrobenzoic acid | Natural Organic Matter (NOM) | UV/Peroxydisulfate (UV/PDS) Oxidation | Nitrogen Dioxide Radical (NO₂•) |

This table is based on findings from studies on the formation of nitrophenolic byproducts in simulated environmental systems. researchgate.netacs.org

The formation of these byproducts is significant as it highlights a potential risk associated with certain water remediation technologies. While AOPs are effective at degrading a primary organic contaminant, they may also produce other potentially harmful substances if the source water chemistry, particularly the presence of nitrogen species like nitrate and nitrite, is not considered. researchgate.net

Emerging Research Areas and Future Directions

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

Traditional synthesis of nitroaromatic compounds often involves batch reactions with strong acids and harsh conditions. Modern research is focused on developing safer, more efficient, and environmentally benign methods.

Continuous Flow Technology: A significant advancement in synthetic methodology is the use of continuous flow microreactors for nitration reactions. Studies on the nitration of salicylic (B10762653) acid, the parent compound of 2-hydroxy-6-nitrobenzoic acid, have demonstrated the power of this approach. acs.orgresearchgate.net In a continuous flow setup, reactants are pumped through narrow channels where rapid mixing and superior heat transfer occur. This allows for highly exothermic reactions to be controlled with precision, significantly improving safety and often reducing reaction times from hours to minutes. acs.orgscispace.com For instance, the flow nitration of salicylic acid has been shown to achieve complete conversion in under seven minutes. researchgate.netacs.org While this method has been optimized primarily for the synthesis of the 5-nitro isomer (5-Nitrosalicylic acid) due to its higher selectivity, the principles are directly applicable to the synthesis of this compound. acs.orgscispace.com Future research will likely focus on modifying reactor design and reaction conditions to control regioselectivity and favor the formation of the 6-nitro isomer.

| Parameter | Conventional Batch Nitration | Continuous Flow Nitration |

| Reaction Time | Typically hours | Can be < 7 minutes acs.org |

| Heat Transfer | Limited, risk of local hotspots | Excellent, superior temperature control |

| Safety | High risk due to exothermicity | Significantly improved intrinsic safety google.com |

| Scalability | Complex | Straightforward (scaling-out) |

| Selectivity | Can be difficult to control | Potentially higher, tunable conditions acs.org |

Biocatalysis: Green chemistry is increasingly leveraging enzymes for chemical synthesis. The field of biocatalytic nitration is still emerging but holds promise for producing nitroaromatic compounds under mild, aqueous conditions. acs.org Research has identified enzymes capable of oxidizing amino groups to nitro groups. rsc.org For example, a whole-cell biocatalyst has been used to transform p-aminobenzoic acid into p-nitrobenzoic acid. rsc.org Furthermore, cofactor-free biocatalytic systems are being developed for the reverse reaction—the selective hydrogenation of nitro compounds to amines, which proceeds under ambient pressure and temperature in water. chemrxiv.org Future work could explore the directed evolution of enzymes to perform regioselective nitration on a salicylic acid backbone or to synthesize precursors for this compound.

Advanced Material Science Applications

The multifunctional nature of this compound, possessing three distinct functional groups, makes it an attractive building block, or ligand, for constructing advanced materials like coordination polymers (CPs) and metal-organic frameworks (MOFs).

These materials are formed by linking metal ions or clusters with organic ligands to create one-, two-, or three-dimensional networks. The properties of the resulting material are dictated by the geometry of the metal center and the structure of the organic linker. The carboxylate group of this compound can coordinate to metal ions in various modes (e.g., monodentate, bidentate), while the hydroxyl group can also participate in coordination or form hydrogen bonds to stabilize the resulting framework. The nitro group can influence the electronic properties of the material or act as a hydrogen bond acceptor.

Research on structurally related ligands provides a blueprint for the potential of this compound. For example, coordination polymers have been successfully assembled from various dicarboxylic acid linkers and different metal ions like cobalt, nickel, and copper, resulting in diverse network topologies. nih.gov Similarly, MOFs constructed from p-hydroxybenzoic acid have been synthesized and characterized. lboro.ac.ukrsc.orgresearchgate.net It is anticipated that this compound could be used to design novel CPs and MOFs with unique structural, electronic, and potentially porous properties for applications in gas storage or separation.

Catalysis Research

A major driving force for the development of new coordination polymers and MOFs is their application in heterogeneous catalysis. The well-defined, crystalline structures of these materials can feature highly dispersed, accessible metal sites that mimic the active centers of enzymes.

Coordination polymers constructed from functional organic linkers have demonstrated significant catalytic activity in various organic reactions, such as Knoevenagel condensations and cyanosilylation of aldehydes. nih.govmdpi.com The catalytic performance can be tuned by changing the metal ion or modifying the organic ligand. mdpi.com Following this principle, frameworks built with this compound could serve as robust, recyclable heterogeneous catalysts. The acidic proton of the hydroxyl group and the electron-withdrawing nature of the nitro group could influence the Lewis acidity of the coordinated metal centers, potentially enhancing their catalytic activity.

Furthermore, metal complexes incorporating nitrobenzoate ligands are a subject of research interest for their potential in catalysis. For instance, rhodium(I) complexes have been studied for the catalytic reduction of 4-nitrobenzoic acid. researchgate.net Future research could involve the synthesis of discrete metal complexes with this compound as a ligand to explore their efficacy as homogeneous catalysts in a variety of chemical transformations.

Interdisciplinary Research at the Interface of Chemistry and Biology

While many hydroxybenzoic acid derivatives are known for their biological activities, the specific interactions of this compound with biological systems are a nascent area of investigation. science.gov Research on related compounds, however, suggests potential avenues for exploration. For example, various benzothiazole (B30560) derivatives have been synthesized and screened for urease enzyme inhibition activity. mdpi.com Similarly, other nitrobenzoic acid derivatives are fundamental to biochemical assays; a well-known example is 5,5'-dithiobis(2-nitrobenzoic acid), or DTNB, which is used to quantify thiols in proteins and other biological samples. nih.gov

Future interdisciplinary research could involve screening this compound against a panel of enzymes to identify potential inhibitory activity. Its ability to chelate metal ions could make it a candidate for inhibiting metalloenzymes. Its structural similarity to salicylic acid, a known anti-inflammatory agent, also suggests that it could be studied for its interactions with enzymes involved in inflammatory pathways, such as cyclooxygenases. Such fundamental studies would provide insight into its mechanism of action at a molecular level without focusing on therapeutic applications.

Theoretical Predictions and Experimental Validation for Enhanced Understanding

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work. Density Functional Theory (DFT) is a particularly valuable method for studying electronic structure, molecular geometry, and reaction mechanisms.

Theoretical calculations can elucidate the influence of the ortho-nitro group on the acidity of both the carboxylic acid and the phenolic hydroxyl group in this compound. Computational studies can also predict the regioselectivity of its synthesis, explaining why certain isomers are favored during the nitration of salicylic acid. nih.gov Such models help in designing synthetic strategies to improve the yield of the desired 6-nitro product.

Furthermore, computational modeling can predict how the molecule will interact and coordinate with different metal ions, aiding in the rational design of the advanced materials discussed in section 9.2. The predicted vibrational frequencies from these calculations can be compared with experimental data from infrared (IR) and Raman spectroscopy for structural validation. nist.gov This synergy between theoretical prediction and experimental validation is crucial for accelerating the discovery and development of new applications for this compound.

Q & A

Basic Questions

Q. How are the pKa values of 2-Hydroxy-6-nitrobenzoic acid experimentally determined, and what factors influence its protonation behavior?

- Methodological Answer : The pKa values are determined via potentiometric titration in aqueous solutions at 25°C under controlled ionic strength. The nitro group at the ortho position (C6) and the hydroxyl group at C2 create strong electron-withdrawing effects, lowering the pKa1 to 2.24 (Table 1). Protonation behavior is influenced by resonance stabilization of the deprotonated carboxylate group and intramolecular hydrogen bonding between the hydroxyl and nitro groups.

- Reference :

Table 1: pKa Values of Selected Hydroxy-Nitrobenzoic Acids

| Compound | pKa1 |

|---|---|

| This compound | 2.24 |

| 2-Hydroxy-5-nitrobenzoic acid | 2.12 |

Q. What synthetic routes are recommended for preparing derivatives of this compound?

- Methodological Answer : Derivatives can be synthesized via:

- Nitration : Direct nitration of salicylic acid derivatives using mixed acids (HNO3/H2SO4) under controlled temperatures (0–5°C).

- Esterification : Protect the hydroxyl group via ethyl ester formation (e.g., using ethanol and H2SO4), followed by nitration and hydrolysis .

Q. What are the solubility characteristics and safe handling protocols for this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For aqueous solutions, dissolve in DMF first and dilute with buffer.

- Safety Protocols : Use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid contact with oxidizing agents. Store in airtight containers away from light .

- Reference :

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved using X-ray crystallography?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Employ direct methods (e.g., SHELXD) for phase determination .

- Refinement : Refine parameters (atomic positions, thermal displacement) via SHELXL, leveraging high-resolution data (>1.0 Å). Validate using R-factors and residual electron density maps .

Q. How do substituent positions affect the acidity and electronic properties of hydroxy-nitrobenzoic acids?

- Methodological Answer : The nitro group’s position alters resonance and inductive effects. At C6 (ortho to hydroxyl), it enhances acidity by stabilizing the deprotonated carboxylate through conjugation. Computational methods (DFT) can quantify charge distribution and H-bonding effects .

- Reference :

Q. What methodologies are employed to assess the bioactivity of this compound in pharmacological research?

- Methodological Answer :

- Antioxidant Assays : Measure radical scavenging (e.g., DPPH assay) at varying concentrations.

- Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .

Q. How can HPLC or LC-MS be optimized for analyzing nitro-substituted benzoic acids?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.